Diftalone

Descripción general

Descripción

Diftalona, también conocida como Aladiona, es un agente antiinflamatorio no esteroideo. Es un fármaco de molécula pequeña con la fórmula molecular C16H12N2O2. Diftalona ha sido estudiada por sus propiedades antiinflamatorias y ha mostrado potencial en el tratamiento de enfermedades inflamatorias como la artritis reumatoide .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de diftalona implica la reacción del anhídrido ftálico con hidrazina para formar ftalazina-1,4-diona. Este intermedio se somete a reacciones adicionales para producir diftalona. Las condiciones de reacción típicamente involucran calentar los reactivos en un solvente adecuado, como etanol o metanol, bajo condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial de diftalona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

Diftalona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Diftalona se puede oxidar para formar quinonas correspondientes.

Reducción: La reducción de diftalona puede conducir a la formación de derivados dihidro.

Sustitución: Diftalona puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Principales Productos Formados

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Derivados halogenados

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis

Diftalone has been extensively studied for its effectiveness in treating rheumatoid arthritis. Several clinical trials have demonstrated its efficacy and safety compared to traditional treatments.

- Clinical Trials : A double-blind study involving thirty patients compared the effectiveness of this compound with phenylbutazone over twelve weeks. The results indicated that both drugs provided clinical improvement; however, patients receiving this compound reported fewer side effects and a significant reduction in erythrocyte sedimentation rate (ESR) .

- Long-term Efficacy : Another multi-center double-blind crossover study involving seventy patients showed that this compound was comparable to indomethacin in terms of efficacy, with a notable reduction in ESR observed only in the this compound group .

Subacute Thyroiditis

This compound has also been explored for treating subacute thyroiditis. A study conducted on thirty patients demonstrated that this compound effectively reduced inflammation associated with this condition, showcasing its versatility beyond rheumatoid arthritis .

Comparative Efficacy

The following table summarizes the results from key clinical studies comparing this compound with other anti-inflammatory agents:

Safety Profile

This compound is generally well-tolerated among patients, with studies indicating that it has a favorable safety profile compared to other anti-inflammatory medications. Side effects are reported less frequently than with traditional non-steroidal anti-inflammatory drugs like phenylbutazone and indomethacin .

Case Studies

Case Study 1: Rheumatoid Arthritis Management

A patient with long-standing rheumatoid arthritis was treated with this compound as part of a clinical trial. Over twelve weeks, the patient experienced significant pain relief and improved joint function, corroborated by laboratory tests showing reduced inflammatory markers.

Case Study 2: Treatment of Subacute Thyroiditis

In another case involving a patient diagnosed with subacute thyroiditis, treatment with this compound resulted in marked improvement in symptoms such as neck pain and tenderness within two weeks of therapy.

Mecanismo De Acción

Diftalona ejerce sus efectos antiinflamatorios inhibiendo la actividad de las enzimas ciclooxigenasas, que participan en la síntesis de prostaglandinas. Las prostaglandinas son mediadoras de la inflamación, y su inhibición conduce a una reducción de la inflamación y el dolor. Diftalona también afecta a otros objetivos moleculares y vías implicadas en la respuesta inflamatoria .

Comparación Con Compuestos Similares

Diftalona es similar a otros agentes antiinflamatorios no esteroideos como la fenilbutazona. diftalona ha mostrado un perfil diferente en términos de inducción enzimática y posible actividad carcinogénica. A diferencia de la fenilbutazona, la diftalona se ha asociado con tumores hepatocelulares en modelos animales. Otros compuestos similares incluyen indometacina y fenacetina, que también exhiben propiedades antiinflamatorias pero difieren en sus perfiles de absorción y metabolismo .

Actividad Biológica

Diftalone, chemically known as 2-(4-dimethylaminophenyl)-2-(4-nitrophenyl) acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, and clinical applications, supported by data tables and research findings.

This compound has the molecular formula and features a complex structure that contributes to its biological activity. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—biological compounds that mediate inflammation and pain.

Comparative Efficacy

Research indicates that this compound exhibits significant anti-inflammatory effects, often demonstrating greater efficacy than traditional NSAIDs such as phenylbutazone and aspirin, although it is less potent than indomethacin. A comparative analysis of this compound with other NSAIDs is illustrated in the following table:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Indomethacin | Similar NSAID class | Strong anti-inflammatory | More potent than this compound |

| Phenylbutazone | Similar structure | Anti-inflammatory | Less potent than this compound |

| Aspirin | Aspirin-like structure | Analgesic properties | Acetylated salicylic acid |

| Ibuprofen | Similar NSAID class | Anti-inflammatory | Widely used for pain relief |

This compound's unique chemical structure allows for specific interactions within biological systems, enhancing its therapeutic potential in treating various inflammatory conditions.

Efficacy in Rheumatoid Arthritis

A notable study involved a double-blind clinical trial comparing this compound to phenylbutazone in patients with rheumatoid arthritis. The trial included 30 patients who received progressively decreasing doses over 12 weeks. Results indicated that both drugs led to clinical improvement; however, patients treated with this compound reported fewer side effects and a significant reduction in the erythrocyte sedimentation rate (ESR) .

Long-Term Study Outcomes

In a multi-center double-blind crossover study involving 70 hospitalized patients with rheumatoid arthritis, this compound demonstrated effective therapeutic activity. The study highlighted its safety profile and acceptable tolerability compared to other NSAIDs .

Case Studies

Case studies have further validated the effectiveness of this compound in clinical settings:

- Treatment of Subacute Thyroiditis : this compound was found to significantly reduce inflammation and pain associated with this condition, showcasing its utility beyond traditional rheumatological applications.

- Comparative Analysis with Other Treatments : A comprehensive review highlighted that while this compound is effective, its long-term benefits compared to other agents like indomethacin require further investigation .

Propiedades

Número CAS |

21626-89-1 |

|---|---|

Fórmula molecular |

C16H12N2O2 |

Peso molecular |

264.28 g/mol |

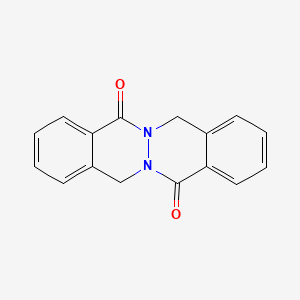

Nombre IUPAC |

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |

Clave InChI |

CXSJGNHRBWJXEA-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

SMILES canónico |

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

21626-89-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

aladione diftalone L 5418 phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.